

Application Notes and Protocols for Las 30538 in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: Las 30538

Cat. No.: B1674515

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Introduction

Las 30538 is a potent vasodilator agent that functions as a voltage-gated calcium channel (VDCC) blocker.^{[1][2]} Its primary mechanism of action involves the inhibition of Ca²⁺ influx through these channels, leading to vasorelaxation.^[1] Patch-clamp electrophysiology is a critical technique for characterizing the biophysical and pharmacological properties of ion channels, making it an essential tool for studying the effects of compounds like **Las 30538** on VDCCs at the molecular level. These application notes provide detailed protocols and data presentation for utilizing **Las 30538** in patch-clamp studies.

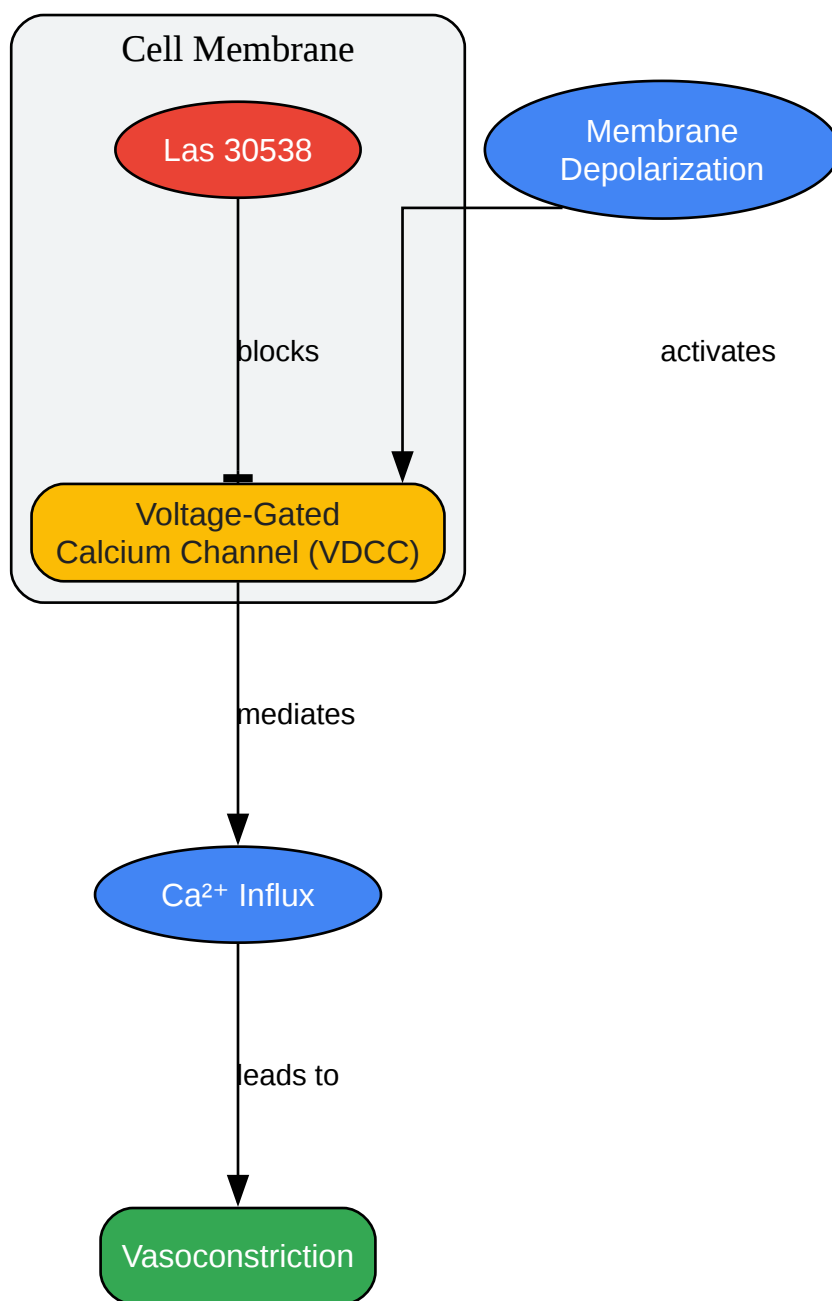
Quantitative Data Summary

The following table summarizes the available quantitative data for **Las 30538** from preclinical studies.

Parameter	Value	Species	Preparation	Notes	Reference
IC50	40 nM	Rat	Perfused hindlimbs (contracted with 80 mM K+)	Demonstrate s potent vasorelaxant activity.	[1]
ED30	11 mg/kg (p.o.)	Rat (Spontaneously Hypertensive)	In vivo	Dose-dependent reduction in systolic blood pressure.	[1]
ED50	4 mg/kg (p.o.)	Rat (Pithed)	In vivo	Inhibition of vasoconstriction induced by the α 2-adrenoceptor agonist B-HT 933.	
ED50	1.3 mg/kg (i.v.)	Rat (Pithed)	In vivo	Inhibition of vasoconstriction induced by the calcium agonist Bay K8644.	

Signaling Pathway and Mechanism of Action

Las 30538 exerts its effect by directly blocking voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into vascular smooth muscle cells, which is a critical step in the process of vasoconstriction. The reduction in intracellular calcium concentration leads to muscle relaxation and vasodilation.



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Caption: Mechanism of action of **Las 30538** as a voltage-gated calcium channel blocker.

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Characterizing Las 30538 Effects on Voltage-Gated Calcium Channels

This protocol is designed for characterizing the inhibitory effects of **Las 30538** on voltage-gated calcium currents in a suitable cell line (e.g., HEK293 cells stably expressing a specific VDCC subtype, or primary vascular smooth muscle cells).

1. Cell Preparation:

- Culture cells on glass coverslips to a confluency of 50-70%.
- Prior to recording, wash the cells twice with the external solution.
- Place a coverslip in the recording chamber on the stage of an inverted microscope.

2. Solutions:

- Internal Solution (Pipette Solution) (in mM):

- 120 CsCl
- 10 EGTA
- 10 HEPES
- 5 Mg-ATP
- 0.3 Na-GTP
- Adjust pH to 7.2 with CsOH
- Adjust osmolarity to ~290 mOsm

- External Solution (in mM):

- 130 TEA-Cl
- 10 BaCl₂ (or CaCl₂)
- 10 HEPES
- 10 Glucose

- 1 MgCl₂
- Adjust pH to 7.4 with TEA-OH
- Adjust osmolarity to ~310 mOsm

Note: BaCl₂ is often used instead of CaCl₂ to increase current amplitude and reduce calcium-dependent inactivation.

- **Las 30538** Stock Solution:

- Prepare a 10 mM stock solution of **Las 30538** in DMSO.
- Store at -20°C.
- Prepare fresh dilutions in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

3. Recording Procedure:

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -80 mV.
- Evoke calcium channel currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).
- Establish a stable baseline recording of the calcium currents in the external solution (vehicle control).
- Perfuse the recording chamber with different concentrations of **Las 30538** in the external solution.

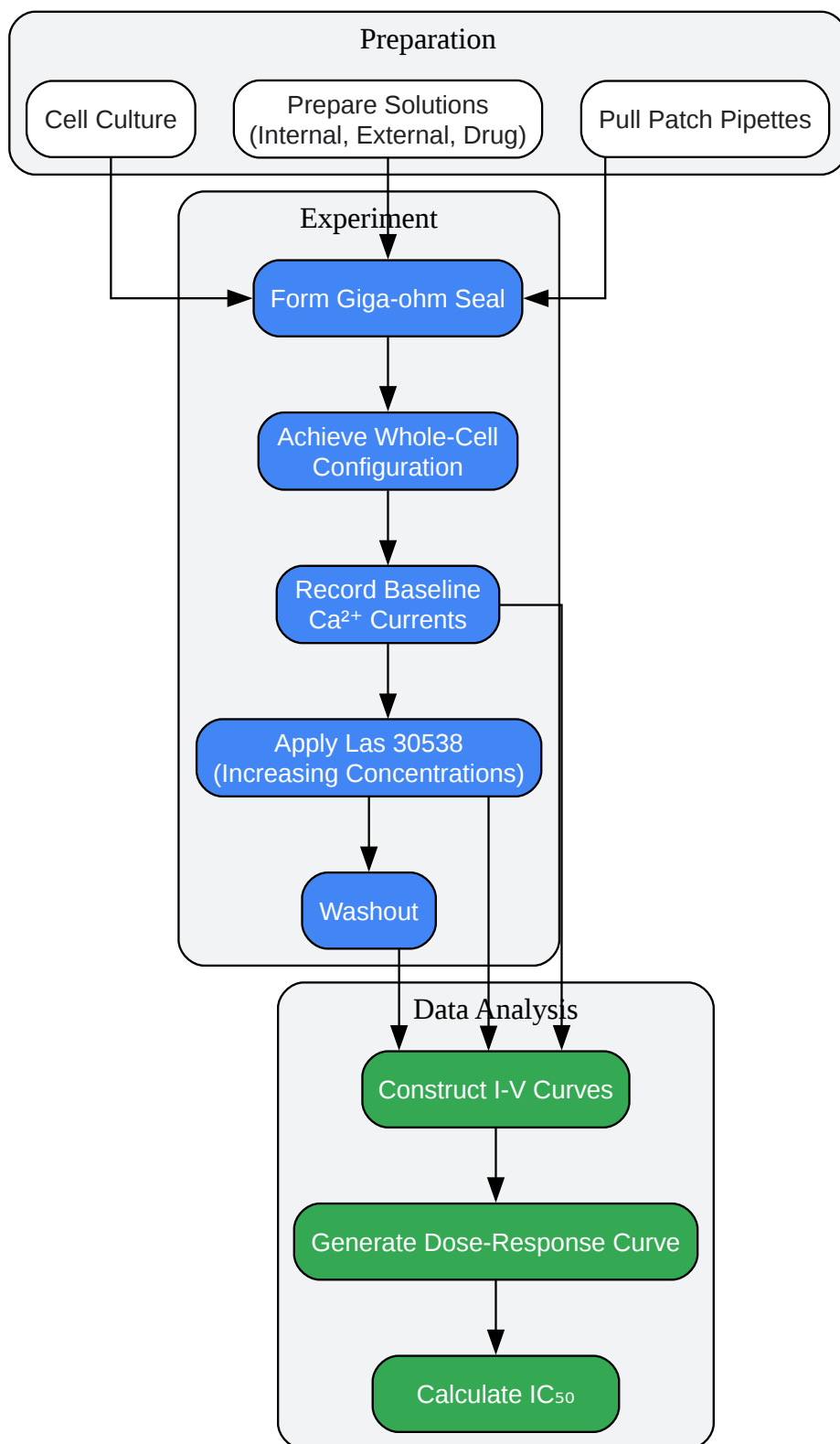
- Record the calcium currents at each concentration of **Las 30538** until a steady-state effect is observed.
- Perform a washout by perfusing with the external solution to check for reversibility of the drug effect.

4. Data Analysis:

- Measure the peak inward current at each voltage step for control, different concentrations of **Las 30538**, and washout.
- Construct current-voltage (I-V) relationship curves.
- To determine the IC₅₀, plot the normalized peak current as a function of the **Las 30538** concentration and fit the data with a Hill equation.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical patch-clamp experiment to evaluate the effect of **Las 30538**.



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Caption: Experimental workflow for patch-clamp analysis of **Las 30538**.

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for researchers investigating the effects of **Las 30538** on voltage-gated calcium channels using patch-clamp electrophysiology. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the pharmacological profile of this compound and its potential therapeutic applications.

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References

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- 2. LAS-30538 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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